8-Iodo-3-nitro-1-naphthoic acid
Overview
Description
8-Iodo-3-nitro-1-naphthoic acid is an organic compound with the molecular formula C11H6INO4 It is a derivative of naphthoic acid, characterized by the presence of an iodine atom at the 8th position and a nitro group at the 3rd position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-3-nitro-1-naphthoic acid typically involves the iodination of 3-nitro-1-naphthoic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the desired position on the naphthalene ring. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective iodination of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-3-nitro-1-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups, such as esters or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of 8-iodo-3-amino-1-naphthoic acid.
Oxidation: Formation of esters or amides of this compound.
Scientific Research Applications
8-Iodo-3-nitro-1-naphthoic acid is utilized in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Iodo-3-nitro-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to the inhibition or activation of enzymatic pathways. The iodine atom may also play a role in the compound’s binding affinity to its targets, influencing its biological activity.
Comparison with Similar Compounds
3-Nitro-1-naphthoic acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
8-Bromo-3-nitro-1-naphthoic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.
8-Iodo-1-naphthoic acid:
Uniqueness: 8-Iodo-3-nitro-1-naphthoic acid is unique due to the presence of both the iodine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry. The combination of these functional groups allows for specific interactions with biological targets and the synthesis of novel compounds with tailored properties.
Properties
IUPAC Name |
8-iodo-3-nitronaphthalene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6INO4/c12-9-3-1-2-6-4-7(13(16)17)5-8(10(6)9)11(14)15/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAOTQIOWXPHLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)I)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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